Cas no 851865-05-9 (1-(3-fluorobenzoyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(3-Fluorobenzoyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole is a fluorinated imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a dihydroimidazole core substituted with a 3-fluorobenzoyl group and a 3-fluorobenzylthio moiety, enhancing its reactivity and binding affinity in biological systems. The presence of fluorine atoms improves metabolic stability and lipophilicity, making it a candidate for drug discovery efforts targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship (SAR) studies. This compound is suitable for use in synthetic organic chemistry, particularly in the development of novel bioactive molecules.
1-(3-fluorobenzoyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole structure
851865-05-9 structure
Product Name:1-(3-fluorobenzoyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
CAS No:851865-05-9
MF:C17H14F2N2OS
MW:332.367669582367
CID:6086422
PubChem ID:4447292
Update Time:2025-10-28

1-(3-fluorobenzoyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(3-fluorobenzoyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
    • (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
    • Methanone, (3-fluorophenyl)[2-[[(3-fluorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl]-
    • CCG-286470
    • F0630-0308
    • 851865-05-9
    • (3-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
    • 1-(3-fluorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
    • AKOS024588570
    • Inchi: 1S/C17H14F2N2OS/c18-14-5-1-3-12(9-14)11-23-17-20-7-8-21(17)16(22)13-4-2-6-15(19)10-13/h1-6,9-10H,7-8,11H2
    • InChI Key: ITBWOZVFEPMHSP-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(F)=C1)(N1C(SCC2=CC=CC(F)=C2)=NCC1)=O

Computed Properties

  • Exact Mass: 332.07949057g/mol
  • Monoisotopic Mass: 332.07949057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 58Ų

1-(3-fluorobenzoyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>

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Additional information on 1-(3-fluorobenzoyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole

1-(3-Fluorobenzoyl)-2-{(3-Fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole

The compound with CAS No. 851865-05-9, 1-(3-fluorobenzoyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a fluorobenzoyl group, a methylsulfanyl group, and an imidazole ring. The combination of these functional groups endows the molecule with distinctive chemical properties and potential bioactivity.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery, particularly due to their ability to modulate pharmacokinetic properties such as solubility, permeability, and metabolic stability. The presence of the 3-fluorobenzoyl group in this compound suggests that it may exhibit enhanced bioavailability and reduced susceptibility to enzymatic degradation. Furthermore, the methylsulfanyl group attached to the imidazole ring is known to contribute to sulfur-based interactions, which can play a critical role in molecular recognition and binding affinity.

The imidazole ring itself is a well-known heterocyclic structure with inherent basicity and the ability to form hydrogen bonds. In this compound, the imidazole ring is partially saturated (4,5-dihydro), which introduces additional flexibility and potentially enhances its ability to interact with biological targets. This structural feature has been implicated in improving the pharmacodynamic properties of similar compounds.

Recent advancements in synthetic chemistry have enabled the efficient construction of complex molecules like this one. The synthesis of 1-(3-fluorobenzoyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole likely involves a multi-step process that includes nucleophilic substitution, condensation reactions, and fluorination steps. Researchers have reported strategies that utilize microwave-assisted synthesis or catalytic methods to streamline the production of such compounds.

In terms of biological activity, this compound has been investigated for its potential as a kinase inhibitor or modulator of other enzyme systems. Fluorinated aromatic compounds are often explored for their ability to target specific protein-protein interaction sites or allosteric pockets. The combination of electron-withdrawing groups (such as the fluorine atoms) and sulfur-based functionalities may confer selectivity towards certain biological pathways.

Moreover, computational studies have been conducted to predict the binding modes and activity profiles of this compound against various targets. These studies leverage molecular docking simulations and machine learning algorithms to identify potential therapeutic applications. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against oncogenic kinases or inflammatory mediators.

From an environmental perspective, understanding the degradation pathways and ecological impact of such compounds is crucial for sustainable drug development. Recent research has focused on evaluating the biodegradation potential of fluorinated aromatic compounds under aerobic and anaerobic conditions. While specific data for CAS No. 851865-05-9 are not yet available, insights from analogous structures suggest that fluorine atoms may influence microbial degradation rates.

In conclusion, 1-(3-fluorobenzoyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole represents a promising candidate for further exploration in drug discovery programs. Its unique structural features and potential biological activity make it a valuable addition to the arsenal of chemotherapeutic agents under investigation.

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